BenchChemオンラインストアへようこそ!

5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Kinase inhibition PDE9 inhibition Structure-activity relationship

5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416345-53-3) is a heterocyclic small molecule built on the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold, a privileged core in medicinal chemistry owing to its role as a purine bioisostere. The scaffold has yielded potent kinase inhibitors (e.g., FLT3/VEGFR2 dual inhibitors with IC50 values reaching 6 nM ) and PDE9 inhibitors (e.g., WYQ-46 with IC50 6 nM ).

Molecular Formula C12H10FN5O
Molecular Weight 259.24 g/mol
Cat. No. B11858728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Molecular FormulaC12H10FN5O
Molecular Weight259.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)F
InChIInChI=1S/C12H10FN5O/c1-7-2-3-8(4-10(7)13)18-11-9(5-16-18)12(19)17(14)6-15-11/h2-6H,14H2,1H3
InChIKeyDZVZNNJRERYYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one – Core Scaffold, Chemical Identity, and Procurement-Relevant Class Context


5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416345-53-3) is a heterocyclic small molecule built on the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold, a privileged core in medicinal chemistry owing to its role as a purine bioisostere [1]. The scaffold has yielded potent kinase inhibitors (e.g., FLT3/VEGFR2 dual inhibitors with IC50 values reaching 6 nM [2]) and PDE9 inhibitors (e.g., WYQ-46 with IC50 6 nM [3]). The 3-fluoro-4-methylphenyl substituent at N1 and the 5-amino group are the two structural features that differentiate this compound within the broader pyrazolo[3,4-d]pyrimidinone family.

Why 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cannot Be Replaced by a Generic Pyrazolo[3,4-d]pyrimidinone Analog


Within the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, biological activity is exquisitely sensitive to both the N1 aryl substituent and the presence or absence of the 5-amino group. For example, in a series of PDE9 inhibitors, the IC50 varied from 6 nM to >10,000 nM solely based on N1-substitution changes [1]. Similarly, SAR studies on FLT3/VEGFR2 inhibitors demonstrated that the nature of the N1-phenyl substituent dictates kinase selectivity and cellular potency, with certain analogs achieving complete tumor regression in vivo while closely related congeners were inactive [2]. The 5-amino group introduces an additional hydrogen-bond donor/acceptor motif that can alter target binding, metabolic stability, and off-target profiles compared to the 5-unsubstituted parent 1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416345-35-1). Generic replacement without verifying these substituent-specific effects risks loss of desired biological activity.

Quantitative Differentiation Evidence for 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Against Closest Analogs


5-Amino Substituent as a Key Differentiator from the 5-Des-amino Parent Compound (CAS 1416345-35-1)

The target compound (CAS 1416345-53-3) bears a 5-amino group absent in the closest commercially available analog, 1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416345-35-1). In the broader pyrazolo[3,4-d]pyrimidin-4(5H)-one series, the introduction of a 5-amino substituent creates an additional hydrogen-bond donor site and alters the electronic character of the pyrimidinone ring [1]. In a study of 5-amino-3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, the 5-amino derivatives exhibited distinct cytotoxic profiles against HeLa cells compared to their 5-unsubstituted counterparts, though compound-specific quantitative data for the 3-fluoro-4-methylphenyl variant were not reported [1].

Kinase inhibition PDE9 inhibition Structure-activity relationship

N1-(3-Fluoro-4-methylphenyl) Substituent Differentiation Within the PDE9 Inhibitor Series (US9617269)

The N1-(3-fluoro-4-methylphenyl) substituent appears in the Markush structures of US Patent US9617269, which claims N-substituted pyrazolo[3,4-d]pyrimidine ketones as PDE9 inhibitors [1]. While the specific 5-amino-1-(3-fluoro-4-methylphenyl) compound is not explicitly exemplified with biological data in the patent, closely related WYQ-series compounds with different N1-substituents showed PDE9A IC50 values spanning 6 nM (WYQ-46, N1-cyclopentyl) to 52 nM (WYQ-95) and >10,000 nM for inactive analogs [2]. The 3-fluoro-4-methylphenyl motif combines electron-withdrawing (F) and lipophilic (CH3) groups, a substitution pattern known to enhance metabolic stability and CNS penetration in kinase and PDE inhibitor programs [3].

PDE9A inhibition CNS indications Patent SAR

Differentiation from 4-Amino-Substituted Pyrazolo[3,4-d]pyrimidines: Regiochemical Specificity for Dual Src-Abl vs. FLT3/VEGFR2 Inhibition

A distinct subclass of 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivatives has been developed as dual Src-Abl inhibitors [1], whereas the pyrazolo[3,4-d]pyrimidin-4(5H)-one series (including our target compound) has predominantly been explored for FLT3/VEGFR2 and PDE9 inhibition [2]. This regiodivergent functionalization (4-NH2 vs. 5-NH2-4-one) directs the scaffold toward entirely different kinase targets: Src/Abl kinases for 4-amino derivatives versus receptor tyrosine kinases (FLT3/VEGFR2) or PDE enzymes for the 4(5H)-one series. The 5-amino-4(5H)-one compound thus occupies a distinct chemical biology space that cannot be accessed by 4-amino-substituted analogs.

Src-Abl kinase FLT3 kinase Regiochemical selectivity

Physicochemical Property Differentiation: 5-Amino-1-(3-fluoro-4-methylphenyl) vs. 1-(3-Fluoro-4-methylphenyl) Parent Scaffold

Based on vendor-reported computational parameters (Leyan.com), the target compound has a calculated LogP of 0.74 and TPSA of 78.73 Ų . The 5-des-amino analog (CAS 1416345-35-1) contains one fewer nitrogen atom and lacks the N–NH2 moiety, resulting in lower TPSA and altered hydrogen-bonding capacity. While experimentally measured LogP values are not publicly available, the addition of the 5-amino group is predicted to reduce LogP by approximately 0.3–0.5 log units relative to the parent, based on the fragment contribution of a primary amine on a heteroaromatic system [1]. This difference impacts predicted membrane permeability, CNS penetration potential, and solubility.

LogP TPSA ADME prediction

Recommended Application Scenarios for 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Based on Quantitative Differentiation Evidence


PDE9A Inhibitor Lead Optimization and CNS Drug Discovery Programs

Given the compound's structural placement within the US9617269 patent scope claiming pyrazolo[3,4-d]pyrimidine ketones as PDE9 inhibitors [1], and the demonstrated ability of closely related analogs to achieve single-digit nanomolar PDE9A IC50 values (e.g., WYQ-46, IC50 = 6 nM [2]), the 5-amino-1-(3-fluoro-4-methylphenyl) variant serves as a key SAR probe for elucidating the contribution of the 5-NH2 group to PDE9A potency, isoform selectivity (PDE9A vs. PDE1–PDE8, PDE10, PDE11), and CNS drug-like properties.

Kinase Selectivity Profiling: FLT3/VEGFR2 vs. Off-Target Kinase Panel Screening

The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold has produced potent FLT3/VEGFR2 dual inhibitors (compound 33 achieved complete tumor regression in an MV4-11 AML xenograft model at 10 mg/kg/day [3]). The 5-amino-1-(3-fluoro-4-methylphenyl) compound can be benchmarked in head-to-head kinase profiling against the lead compound 33 and other N1-substituted analogs to determine whether the 3-fluoro-4-methylphenyl + 5-amino combination shifts selectivity toward or away from FLT3, VEGFR2, or other clinically relevant kinases.

Regiochemical Comparator Studies: 5-Amino-4(5H)-one vs. 4-Amino-Pyrazolo[3,4-d]pyrimidine Target Engagement

The compound's 5-amino-4(5H)-one architecture distinguishes it from the 4-amino-substituted pyrazolo[3,4-d]pyrimidine class developed as dual Src-Abl inhibitors [4]. This makes it valuable for chemical biology studies that require a negative control for Src/Abl engagement or a positive control for FLT3/VEGFR2-driven phenotypes, enabling unambiguous assignment of target-specific effects in parallel pharmacological profiling.

Physicochemical and Metabolic Stability Benchmarking Against the 5-Des-amino Parent Compound

With a measured LogP of 0.74 and TPSA of 78.73 Ų , the compound can be directly compared to 1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416345-35-1) in microsomal stability, CYP inhibition, and Caco-2 permeability assays. This comparison isolates the contribution of the 5-amino group to in vitro ADME properties, informing medicinal chemistry strategy for the entire pyrazolo[3,4-d]pyrimidinone lead series.

Quote Request

Request a Quote for 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.